

Spectroscopic Data of Triacetylphloroglucinol: A Technical Overview

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Compound of Interest

Compound Name: *Triacetylphloroglucinol*

Cat. No.: *B017671*

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This technical guide provides a comprehensive analysis of the spectroscopic data for **Triacetylphloroglucinol** (1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(ethanone)), a key intermediate in the synthesis of various bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The structural elucidation of **Triacetylphloroglucinol** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data for **Triacetylphloroglucinol**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
2.55	s	9H	-C(O)CH ₃
12.5	s (br)	3H	-OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for **Triacetylphloroglucinol**

Chemical Shift (δ) (ppm)	Assignment
32.5	-C(O)CH ₃
105.5	Ar-C
192.5	Ar-C-OH
204.0	-C(O)CH ₃

Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data for **Triacetylphloroglucinol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch (phenolic)
1620	Strong	C=O stretch (acetyl)
1580, 1450	Medium	C=C stretch (aromatic)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data for **Triacetylphloroglucinol**

m/z	Interpretation
252.06	[M] ⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Triacetylphloroglucinol** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Both ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

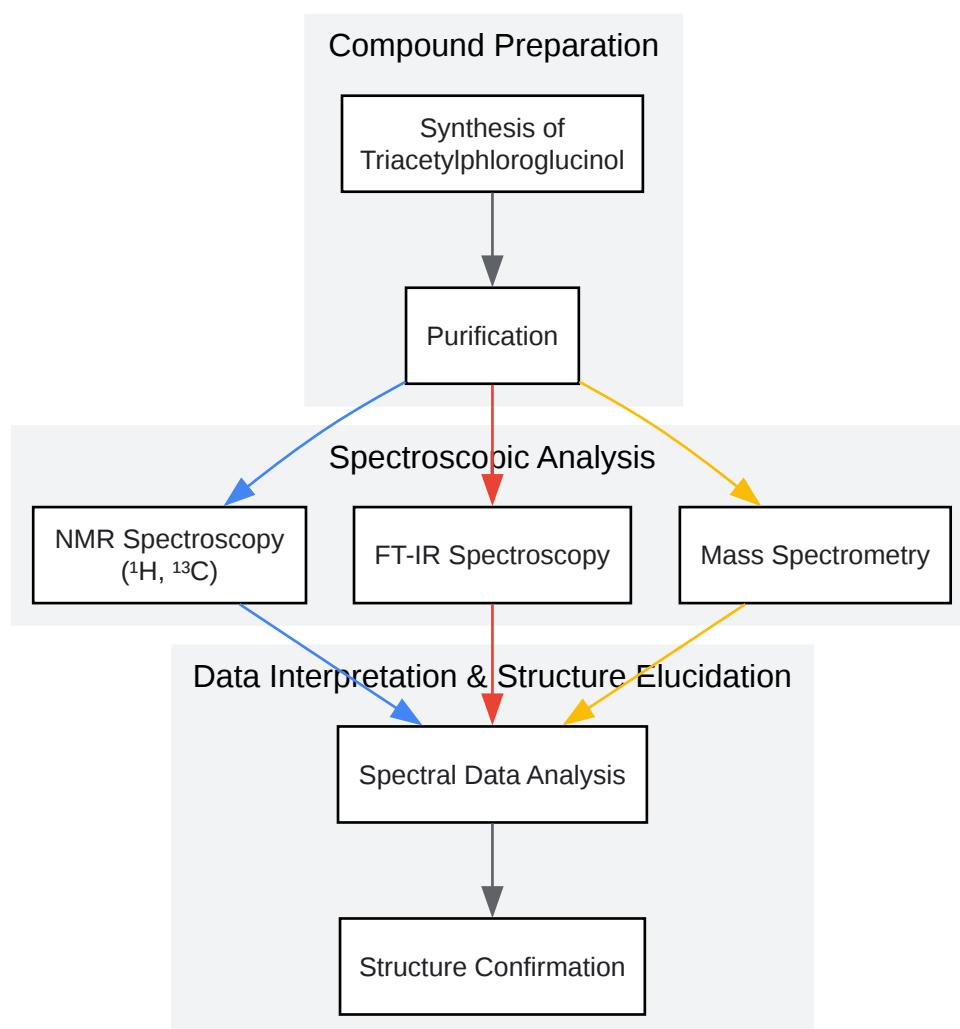
The FT-IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground **Triacetylphloroglucinol** is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of **Triacetylphloroglucinol** in a suitable volatile solvent is introduced into the instrument. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **Triacetylphloroglucinol**.



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Workflow for Spectroscopic Analysis

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